molecular formula C10H15FN2 B1439030 N1,N1-Diethyl-2-fluorobenzene-1,4-diamine CAS No. 83800-33-3

N1,N1-Diethyl-2-fluorobenzene-1,4-diamine

Cat. No. B1439030
CAS RN: 83800-33-3
M. Wt: 182.24 g/mol
InChI Key: OQXJVTVTMQSLEO-UHFFFAOYSA-N
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Description

“N1,N1-Diethyl-2-fluorobenzene-1,4-diamine” is a chemical compound with the molecular formula C10H15FN2 . It is used in organic chemistry as a building block .


Synthesis Analysis

The synthesis of “N1,N1-Diethyl-2-fluorobenzene-1,4-diamine” involves the reaction of N,N-diethyl-2-fluoro-4-nitroaniline with palladium and hydrogen in tetrahydrofuran . The reaction mixture is stirred at room temperature under H2 for 12 hours. The mixture is then filtered, and the filtrate is concentrated in vacuo to give the title compound as an off-white solid .

Scientific Research Applications

Synthetic Applications

N1,N1-Diethyl-2-fluorobenzene-1,4-diamine and related compounds have been extensively studied for their application in synthetic chemistry, demonstrating their utility in the synthesis of various complex molecules. For instance, the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine under specific conditions led to the formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing the chemical's versatility in creating compounds with potential industrial and pharmaceutical applications (Zissimou & Koutentis, 2017).

Material Science and OLED Applications

In material science, derivatives of N1,N1-Diethyl-2-fluorobenzene-1,4-diamine have been employed in the development of organic light-emitting diode (OLED) materials. For example, fluorene-triphenylamine-based bipolar materials were synthesized and tested in yellow phosphorescent OLEDs and non-doped fluorescent OLED emitters, demonstrating their efficacy in improving device performance (Braveenth et al., 2020).

Organic Electronics and Polymers

Further, N1,N1-Diethyl-2-fluorobenzene-1,4-diamine derivatives have found use in the synthesis of redox-active polyimides for organic electronics. These polyimides, derived from novel diamine monomers, exhibit promising properties for hole transporting materials in OLEDs due to their high thermal stability, blue light emission, and stable electrochemical characteristics (Iqbal et al., 2016).

Catalysis

The compound and its analogs have been applied in catalysis as well. For instance, palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide showcases the compound's role in facilitating the generation of cyclic diamine derivatives, a process that underscores the potential for creating novel nitrogen-containing structures (Sibbald & Michael, 2009).

Safety And Hazards

“N1,N1-Diethyl-2-fluorobenzene-1,4-diamine” is classified as a warning signal word . The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . The hazard statements are H315 and H319 .

properties

IUPAC Name

1-N,1-N-diethyl-2-fluorobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXJVTVTMQSLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652903
Record name N~1~,N~1~-Diethyl-2-fluorobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Diethyl-2-fluorobenzene-1,4-diamine

CAS RN

83800-33-3
Record name N~1~,N~1~-Diethyl-2-fluorobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N,N-diethyl-2-fluoro-4-nitroaniline (4.00 g, 18.84 mmol) in THF (50 mL) was added Pd/C (1.50 g). The reaction mixture was stirred at rt under H2 for 12 h. The mixture was filtered, and the filtrate was concentrated in vacuo to give the title compound as an offwhite solid (3.20 g, 93%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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